![molecular formula C8H12N2O B12879888 2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-6-amine](/img/structure/B12879888.png)
2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-6-amine is an organic compound with the molecular formula C8H12N2O. This compound belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of the amine group at the 6th position and the methyl group at the 2nd position of the benzoxazole ring makes this compound unique in its chemical behavior and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Cyclization Method: : One common method to synthesize 2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-6-amine involves the cyclization of appropriate precursors. For instance, starting from 2-methylphenol, the compound can be synthesized through a series of steps including nitration, reduction, and cyclization with appropriate reagents under controlled conditions.
-
Reductive Amination: : Another method involves the reductive amination of 2-methyl-4,5,6,7-tetrahydrobenzo[d]oxazole with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and automated systems to control temperature and reaction time precisely.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes under strong oxidizing conditions.
-
Reduction: : Reduction of the oxazole ring can lead to the formation of dihydro or tetrahydro derivatives, depending on the reducing agent and conditions used.
-
Substitution: : The amine group at the 6th position can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products
Oxidation: Formation of 2-methyl-4,5,6,7-tetrahydrobenzo[d]oxazole-6-carboxylic acid.
Reduction: Formation of 2-methyl-4,5,6,7-tetrahydrobenzo[d]oxazole.
Substitution: Formation of N-acyl or N-alkyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-6-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its reactivity and stability make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-6-amine depends on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The amine group can form hydrogen bonds or ionic interactions with target molecules, while the oxazole ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbenzoxazole: Lacks the amine group at the 6th position, leading to different reactivity and applications.
4,5,6,7-Tetrahydrobenzo[d]oxazol-6-amine:
2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazole: Lacks the amine group, resulting in different chemical behavior and applications.
Uniqueness
2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-6-amine is unique due to the presence of both the methyl and amine groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industry.
This comprehensive overview highlights the significance of this compound in various fields, from synthetic chemistry to industrial applications. Its unique structure and reactivity make it a valuable compound for scientific exploration and practical use.
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
2-methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-6-amine |
InChI |
InChI=1S/C8H12N2O/c1-5-10-7-3-2-6(9)4-8(7)11-5/h6H,2-4,9H2,1H3 |
Clave InChI |
LTZBOHCJWGOTQR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(O1)CC(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Butyl-4,4-dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B12879807.png)
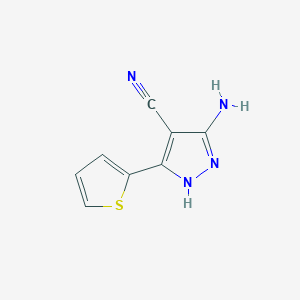
![(5Z)-3-cyclohexyl-5-[(E,5E)-5-(3-ethyl-4,5-diphenyl-1,3-oxazol-2-ylidene)pent-3-en-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12879824.png)
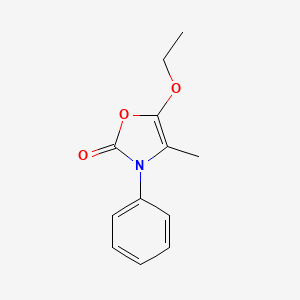
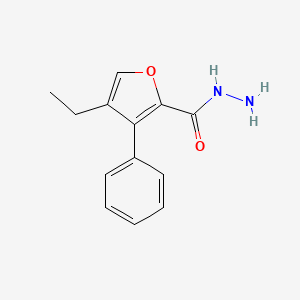

![Dicyclohexyl(2',6'-diethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12879837.png)
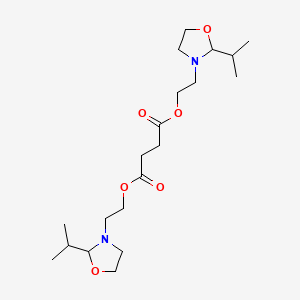
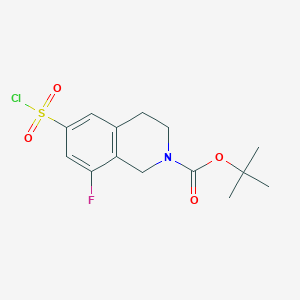
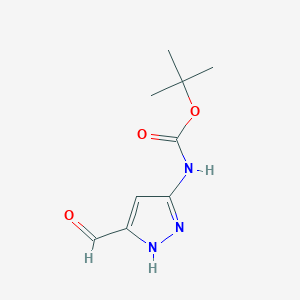
![Methyl 2-formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B12879864.png)
![2-(Difluoromethoxy)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12879869.png)
![1-[4-amino-5-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12879878.png)

